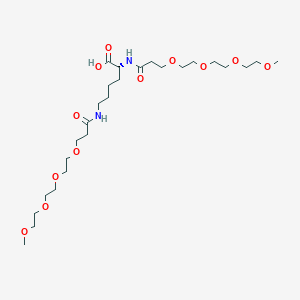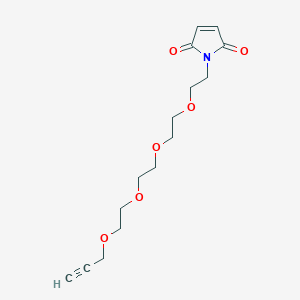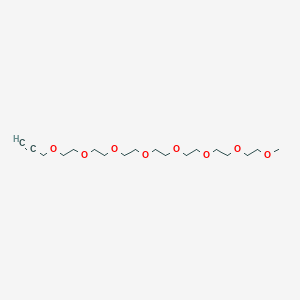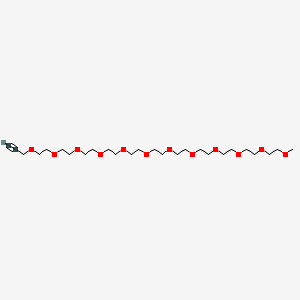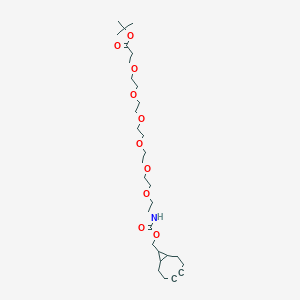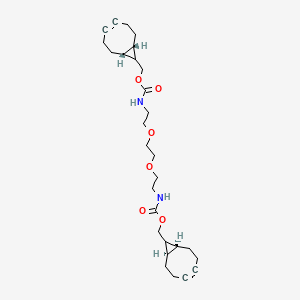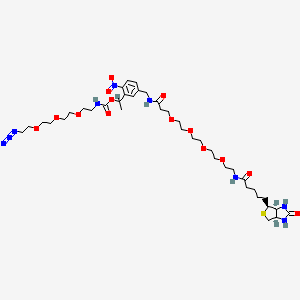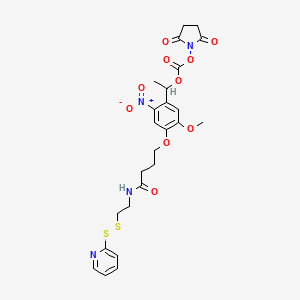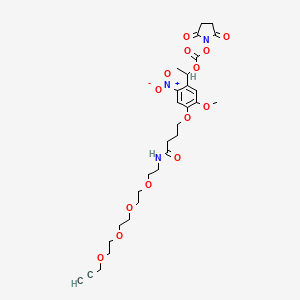
NHS-SS-Biotin
描述
NHS-SS-Biotin, also known as N-hydroxysulfosuccinimide-SS-biotin, is a water-soluble, amine-reactive biotinylation reagent. It contains a cleavable disulfide bond within its spacer arm, which allows for reversible labeling of proteins and cell surface primary amines. This compound is widely used in biochemical and molecular biology applications for labeling and purification purposes .
准备方法
Synthetic Routes and Reaction Conditions: NHS-SS-Biotin is synthesized through the reaction of biotin with N-hydroxysulfosuccinimide (NHS) and a disulfide-containing linker. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility. The NHS ester group reacts with primary amines to form stable amide bonds .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity. The final product is purified through techniques like chromatography and crystallization .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds.
Reduction Reactions: The disulfide bond within the spacer arm can be cleaved using reducing agents such as dithiothreitol (DTT), resulting in the release of the biotin label.
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines (e.g., lysine residues) in a neutral to basic pH buffer (pH 7-9) are common reactants.
Reduction: Reducing agents like DTT are used to cleave the disulfide bond under mild conditions.
Major Products:
Biotinylated Proteins: Formed through the reaction with primary amines.
Cleaved Biotin Labels: Resulting from the reduction of the disulfide bond.
科学研究应用
NHS-SS-Biotin is extensively used in various scientific research fields:
Chemistry: For the biotinylation of small molecules and polymers.
Industry: Applied in the production of biotinylated reagents for research and development purposes.
作用机制
NHS-SS-Biotin exerts its effects through the formation of stable amide bonds with primary amines on proteins and other molecules. The disulfide bond within the spacer arm allows for reversible labeling, enabling the release of the biotin label upon treatment with reducing agents. This reversible labeling is particularly useful in affinity purification and other biochemical assays .
相似化合物的比较
Sulfo-NHS-Biotin: Similar in function but lacks the cleavable disulfide bond, making it non-reversible.
NHS-PEG4-Biotin: Contains a polyethylene glycol (PEG) spacer, providing increased solubility and reduced steric hindrance.
Uniqueness: NHS-SS-Biotin’s unique feature is its cleavable disulfide bond, which allows for reversible labeling. This property distinguishes it from other biotinylation reagents and makes it particularly valuable in applications requiring temporary labeling and subsequent release of the biotin tag .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDTGQHCFODEH-LXIYXOSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




